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This document provides detailed application notes and experimental protocols for the synthesis
of ortho-substituted biaryls utilizing cyclic iodonium salts. This powerful methodology offers a
versatile and efficient route to a wide range of functionalized biaryl compounds, including
axially chiral molecules of significant interest in medicinal chemistry and materials science.

Introduction

The synthesis of ortho-substituted biaryls is a fundamental challenge in organic chemistry,
often complicated by steric hindrance. Cyclic diaryliodonium salts have emerged as highly
effective precursors for addressing this challenge. These hypervalent iodine reagents undergo
ring-opening reactions with a variety of nucleophiles, leading to the regioselective formation of
ortho-functionalized biaryls.[1][2] This approach is particularly valuable for the construction of
sterically congested biaryls and for the enantioselective synthesis of atropisomeric compounds.

[3114]

The general strategy involves the initial synthesis of a cyclic diaryliodonium salt, which is then
subjected to a ring-opening reaction with a chosen nucleophile. This process can be achieved
under both transition-metal-catalyzed and metal-free conditions, offering a broad scope of
potential transformations.[5][6]
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Synthesis of Cyclic Diaryliodonium Salts

The preparation of cyclic diaryliodonium salts is the crucial first step. Several methods have
been developed, with the oxidative cyclization of 2-iodobiaryls being a common and effective
approach.[4] Electrochemical methods also provide a scalable and environmentally friendly
alternative.[7][8]

Protocol: Synthesis of Dibenzo[b,d]iodolium Salts via
Oxidative Cyclization

This protocol is adapted from established procedures for the one-pot synthesis of
diaryliodonium triflates.[9]

Materials:

2-lodobiphenyl

m-Chloroperoxybenzoic acid (m-CPBA)

Trifluoromethanesulfonic acid (TfOH)

Dichloromethane (DCM)

Diethyl ether (Et20)

Procedure:

To a solution of 2-iodobiphenyl (1.0 equiv) in dichloromethane (DCM), add m-
chloroperoxybenzoic acid (m-CPBA, 1.1 equiv).

e Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise.

o Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC
until the starting material is consumed.

e Upon completion, the reaction mixture is concentrated under reduced pressure.

e The residue is triturated with diethyl ether (Et20) to precipitate the cyclic iodonium salt.
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» The solid is collected by filtration, washed with Et2O, and dried under vacuum to afford the
desired dibenzolb,d]iodolium triflate.

Table 1: Representative Yields for the Synthesis of Cyclic Diaryliodonium Salts

Starting Oxidant/Acid . L

. Solvent Yield (%) Citation
Material System
2-lodobiphenyl m-CPBA / TfOH CH2Cl2 >95 [7]
3'-Fluoro-2-iodo-  Anodic Oxidation

_ MeCN-HFIP 88 [8]
1,1'-biphenyl / TfOH
2-lodo-1,1'- Anodic Oxidation

_ MeCN-HFIP >95 [7118]
biphenyl [ TfOH
ortho-lodo diaryl m-CPBA/
CH2Cl2:TFE 91-94 [5][10]

ether TsOH-H20

Ring-Opening Reactions for the Synthesis of Ortho-
Substituted Biaryls

The core of this methodology lies in the ring-opening of the cyclic diaryliodonium salt. This can
be achieved with a wide array of nucleophiles, including halides, amines, thiols, and carbon
nucleophiles. Both metal-catalyzed and metal-free conditions have been successfully
employed.

Experimental Workflow

The general workflow for the synthesis of ortho-substituted biaryls from cyclic iodonium salts is

depicted below.
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Caption: General experimental workflow for the synthesis of ortho-substituted biaryls.

Protocol: Copper-Catalyzed Enantioselective Ring-
Opening with Amines

This protocol describes a method for the synthesis of axially chiral ortho-amino biaryls, adapted
from the work of Gu and coworkers.[11]

Materials:
e Dibenzo[b,d]iodolium salt
e Amine nucleophile

o Copper(l) catalyst (e.g., Cu(CHsCN)4PFe)
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» Chiral ligand (e.qg., bis(oxazolinyl)pyridine)

e Solvent (e.g., Dichloromethane)

» Base (if required)

Procedure:

 In a glovebox, to a solution of the dibenzo[b,d]iodolium salt (1.0 equiv) in the chosen solvent,
add the copper(l) catalyst (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).

 Stir the mixture at room temperature for 30 minutes to allow for complex formation.

¢ Add the amine nucleophile (1.2 equiv) and any required base.

 Stir the reaction at the specified temperature until the starting material is consumed (monitor
by TLC or LC-MS).

o Upon completion, the reaction is quenched and subjected to an aqueous work-up.

e The organic layer is separated, dried, and concentrated.

e The crude product is purified by column chromatography to yield the enantiomerically
enriched ortho-amino biaryl.

Table 2: Selected Examples of Ring-Opening Reactions of Cyclic Diaryliodonium Salts
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Cyclic Catalyst/
] Nucleoph . ] oL
lodonium " Condition Product Yield (%) ee (%) Citation
ile
Salt s
Pd(OAc)2 /
Dibenzolb, Xantphos, 9-Phenyl-
d]iodolium Aniline Cs2C0s, p-  9H- upto71 N/A [91[12]
triflate xylene, 125  carbazole
°C
Cu(CHsCN  Axially
Dibenzolb, ) )aPFe / chiral
) ) Potassium )
dliodolium ) Chiral ortho- - up to 28 [11]
i thioacetate ) ) )
triflate bisoxazolin  thioacetyl
e ligand biaryl
Dibenzolb, 2,2'-
] ) Sodium - )
d]iodolium odid CH2Clz, rt Diiodobiph 82-94 91-94 [3][4]
odide
triflate enyl
Oxygen- ortho-
'yg ) tBuOK,
bridged Benzoic Aryloxy-
o ] ] toluene, ] - N/A [5]
diaryliodoni  acid benzoic
130 °C _
um salt acid ester
] Pd(OAc)2,
Dibenzolb,
] ) Phenylboro  K2COs, o-
d]iodolium ) ] - N/A [13]
i nic acid toluene/Hz Terphenyl
triflate
0,80°C

Reaction Mechanisms

The mechanism of the ring-opening reaction can vary depending on the reaction conditions
and the nucleophile employed. Two common pathways are direct nucleophilic attack (ligand
coupling) and the formation of an aryne intermediate.

Ligand Coupling Mechanism
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In many transition-metal-catalyzed and metal-free reactions, the nucleophile coordinates to the
iodine(lIl) center, followed by reductive elimination to form the C-Nu bond and release an
iodoarene.[6][14]

Ligand Coupling Mechanism

Cyclic lodonium Salt

Nucleophile

[1(11)-Nu Intermediate]

'Aductive Elimina@‘

ortho-Substituted Biaryl lodoarene

Click to download full resolution via product page

Caption: Simplified ligand coupling mechanism for ring-opening.

Aryne Intermediate Mechanism

Under strongly basic conditions, deprotonation ortho to the iodine can lead to the formation of a
highly reactive aryne intermediate. This intermediate is then trapped by a nucleophile, often
leading to a mixture of regioisomers.[15][16][17][18]
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Caption: Aryne intermediate pathway in the ring-opening of cyclic iodonium salts.

Applications

The synthesis of ortho-substituted biaryls via cyclic iodonium salts has found numerous
applications in the synthesis of complex molecules.

Axially Chiral Biaryls: Enantioselective ring-opening provides a powerful tool for the
synthesis of atropisomeric ligands, catalysts, and pharmaceutical intermediates.[1][3][4]

e Natural Product Synthesis: This methodology has been applied to the synthesis of natural
product analogues, demonstrating its utility in complex target-oriented synthesis.[3][4][19]

o Polycyclic Aromatic Hydrocarbons (PAHs): Tandem reactions involving ring-opening and
subsequent cyclization can be used to construct complex polycyclic aromatic systems.[1][20]

e Heterocycle Synthesis: The ortho-functionalized biaryls produced are valuable precursors for
the synthesis of various heterocyclic compounds such as carbazoles and dibenzofurans.[9]
[12][21]
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Conclusion

The use of cyclic iodonium salts provides a robust and versatile platform for the synthesis of
ortho-substituted biaryls. The ability to perform these transformations under a variety of
conditions, including enantioselective catalysis, makes this a highly valuable tool for
researchers in organic synthesis, medicinal chemistry, and materials science. The protocols
and data presented herein offer a starting point for the exploration and application of this
powerful synthetic methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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